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Compound of Interest

Compound Name: K-975

Cat. No.: B15608640

Executive Summary: K-975 is a potent, selective, and orally active first-in-class inhibitor of the
YAP/TAZ-TEAD transcriptional complex.[1][2] It has demonstrated significant anti-tumor activity
in preclinical models of malignant pleural mesothelioma (MPM), a cancer frequently
characterized by alterations in the Hippo signaling pathway.[3][4][5] K-975 acts by covalently
binding to a conserved cysteine residue within TEAD transcription factors, thereby disrupting
the protein-protein interactions (PPI) with the transcriptional co-activators YAP and TAZ that
drive oncogenic gene expression.[1][3][5][6] This report summarizes the preliminary efficacy
data for K-975, detailing its mechanism of action, in vitro and in vivo activities, and the
experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of the Hippo-
YAPITAZ-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell fate.[5] In many
cancers, including MPM, inactivation of upstream Hippo pathway components (such as NF2)
leads to the nuclear translocation of the transcriptional co-activators Yes-associated protein 1
(YAP1) and Transcriptional coactivator with PDZ-binding motif (TAZ).[3][5] In the nucleus,
YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of
genes that promote cell proliferation and inhibit apoptosis.[5][7]

K-975 directly targets this interaction.[2][8] X-ray crystallography has revealed that K-975 forms
a covalent bond with a highly conserved cysteine residue (Cys359 in TEAD1) located in the
lipid-binding pocket of TEAD, a site also known for S-palmitoylation.[1][3][4][6] This binding
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allosterically inhibits the PPI between TEAD and YAP/TAZ, preventing the formation of the
active transcriptional complex and suppressing the expression of downstream target genes.[3]
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Caption: Mechanism of K-975 in the Hippo Signaling Pathway.
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In Vitro Efficacy

K-975 demonstrates potent anti-proliferative activity across various MPM cell lines, with a
notably stronger effect in cells with Hippo pathway alterations, such as NF2 deficiency.[1][3]

Anti-Proliferative Activity

The growth inhibitory (GI50) concentrations highlight the compound's potency in MPM cell lines
after 144 hours of incubation.[1][3][8]

Cell Line NF2 Status GI50 (nM) Citation(s)
NCI-H226 Non-expressing ~20-30 [6][8]
MSTO-211H Expressing 50 [8]
NCI-H2052 Non-expressing 180 [8]

Target Engagement and Downstream Gene Regulation

K-975 effectively inhibits the PPI between YAP/TAZ and TEAD in cellular assays.[1][3][6] This
target engagement translates to the modulation of downstream gene expression. In NCI-H226
cells, treatment with K-975 for 24 hours leads to a dose-dependent decrease in the mRNA
expression of canonical TEAD target genes, such as CTGF and IGFBP3, and an increase in
genes like FBXO32, mirroring the effects of direct YAP1 knockdown.[1][7]

In Vivo Efficacy

The anti-tumor properties of K-975 were evaluated in mouse xenograft models using human
MPM cell lines.

Subcutaneous Xenograft Models

Oral administration of K-975 resulted in significant, dose-dependent tumor growth inhibition in
both NCI-H226 and MSTO-211H subcutaneous xenograft models.[1][3][8]
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Model Dosing Regimen Outcome Citation(s)

10, 30, 100, 300 )
Strong anti-tumor

NCI-H226 s.c. mg/kg, p.o., twice [3]
i effect observed.[3]
daily, 14 days

30, 100, 300 mg/kg, )
Strong anti-tumor

MSTO-211H s.c. p.o., twice daily, 14 [3]
effect observed.[3]
days

Orthotopic Xenograft Model

In a more clinically relevant orthotopic xenograft model using NCI-H226 cells, K-975
demonstrated a significant survival benefit, further underscoring its potential as a therapeutic
agent for MPM.[6][8]

Toxicology

Preliminary toxicity studies were performed in rats and monkeys using a derivative of K-975
with optimized bioavailability.[6][8] While two-week studies showed no deaths or obvious signs
of toxicity, pathological findings indicated potential renal toxicity, including proteinuria.[4][8][9]

Detailed Experimental Protocols

The following sections describe the general methodologies used to evaluate the efficacy of K-
975.
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Caption: General workflow for preclinical evaluation of K-975.

Cell Proliferation Assay

e Cell Lines: Human MPM cell lines (e.g., NCI-H226, MSTO-211H, NCI-H2052) are seeded in
multi-well plates.[3][8]

o Treatment: Cells are treated with a range of K-975 concentrations (e.g., 0.1 nM to 10,000
nM).[1]

 Incubation: Plates are incubated for an extended period, typically 144 hours (6 days), to
assess anti-proliferative effects.[1][3]

o Readout: Cell viability is measured using a standard method (e.g., CellTiter-Glo®).

e Analysis: Data is normalized to vehicle-treated controls, and G150 values are calculated
using non-linear regression.
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YAPITAZ-TEAD Protein-Protein Interaction (PPIl) Assay

o Method: A Halo-tag pull-down assay is utilized in a relevant cell line, such as NCI-H226.[3]
e Protocol:

o NCI-H226 cells are transfected with a construct expressing a Halo-tagged YAP or TAZ
protein.

o Cells are treated with varying concentrations of K-975 (e.g., 10 nM to 10,000 nM) for 24
hours.[1]

o Cell lysates are collected, and the Halo-tagged protein is captured using HaloLink resin.

o The pulled-down complex is washed, and co-immunoprecipitated endogenous TEAD1 and
TEADA4 proteins are detected by immunoblotting.[1][3]

o Analysis: The intensity of the TEAD bands is quantified to determine the extent of PPI
inhibition relative to vehicle controls.

In Vivo Tumor Xenograft Study

¢ Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used.

e Tumor Implantation: Human MPM cells (e.g., 5 x 1076 NCI-H226 or MSTO-211H cells) are
injected subcutaneously into the flank of each mouse.

o Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm3), mice
are randomized into vehicle and treatment groups.

e Drug Administration: K-975 is formulated for oral administration (e.g., in a CMC-Na
suspension) and given twice daily for a specified duration, such as 14 days.[2][3] Doses
typically range from 10 to 300 mg/kg.[3]

¢ Monitoring: Tumor volumes and mouse body weights are measured every 3-4 days to
assess efficacy and toxicity.[3]
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e Endpoint: The study is concluded after the treatment period, and tumors are excised for
further analysis (e.g., biomarker studies). For survival studies, mice are monitored until a
pre-defined endpoint is reached.

Conclusion

The preliminary data strongly support K-975 as a potent and selective inhibitor of the YAP/TAZ-
TEAD transcriptional complex. It demonstrates robust anti-tumor efficacy in both in vitro and in
vivo models of malignant pleural mesothelioma, particularly in tumors with a deficient Hippo
pathway.[3][5][7] While early toxicity studies have flagged a potential for renal toxicity that
warrants further investigation, K-975 represents a promising therapeutic candidate for a cancer
with limited treatment options.[4][6][8] Further research may also explore its efficacy in other
YAP/TAZ-driven cancers and in combination with other therapeutic agents.[7][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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